molecular formula C8H6BrClO B13754820 2-Bromo-2-chloro-1-phenylethanone

2-Bromo-2-chloro-1-phenylethanone

Cat. No.: B13754820
M. Wt: 233.49 g/mol
InChI Key: VJNLGFXIBCGQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-chloro acetophenone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to pale yellow liquid that is sensitive and lachrymatory. This compound is widely used in organic synthesis due to its bromine and chlorine functional groups, which make it a versatile reagent for introducing these moieties into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-2-chloro acetophenone can be synthesized through the bromination of 2-chloroacetophenone. The reaction typically involves the use of brominating agents such as pyridine hydrobromide perbromide. The reaction is carried out at elevated temperatures, around 90°C, in the presence of acetic acid as a solvent. The molar ratio of the substrate to the brominating agent is usually 1.0:1.1 .

Industrial Production Methods: In industrial settings, the synthesis of 2-Bromo-2-chloro acetophenone follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-chloro acetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like acetone or methanol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted acetophenones.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alcohols and hydrocarbons.

Mechanism of Action

The mechanism of action of 2-Bromo-2-chloro acetophenone involves its ability to act as an electrophile due to the presence of bromine and chlorine atoms. These atoms make the carbonyl carbon highly reactive towards nucleophiles. The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-2-chloro acetophenone is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns. This dual functionality allows for more versatile synthetic applications compared to compounds with only one halogen atom.

Properties

IUPAC Name

2-bromo-2-chloro-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-8(10)7(11)6-4-2-1-3-5-6/h1-5,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJNLGFXIBCGQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.